
Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate
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Overview
Description
Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate is an organic compound that belongs to the class of sulfoxides. This compound is characterized by the presence of a sulfinyl group attached to a benzene ring, which is further substituted with hexyl and dimethyl groups. The benzoate ester moiety adds to its structural complexity, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate typically involves a multi-step process:
Formation of the Sulfoxide: The initial step involves the oxidation of a thioether precursor to form the sulfoxide. Common oxidizing agents used include hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The benzoic acid derivative is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.
Substitution Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for optimizing the production process.
Types of Reactions:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The sulfoxide can be reduced back to the thioether using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, aluminum chloride.
Major Products:
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the thioether.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate involves its interaction with molecular targets through the sulfoxide group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The hexyl and dimethyl substituents influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
- Methyl 4-(2-hexylbenzene-1-sulfinyl)benzoate
- Methyl 4-(4,5-dimethylbenzene-1-sulfinyl)benzoate
- Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate
Comparison: Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate is unique due to the presence of both hexyl and dimethyl groups on the benzene ring, which confer distinct steric and electronic properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.
Biological Activity
Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is a sulfoxide derivative characterized by a methyl ester group and a sulfinyl functional group. The presence of the hexyl and dimethyl substituents on the benzene ring contributes to its lipophilicity, which may influence its biological activity.
Antibacterial Activity
Research has indicated that sulfoxide compounds can exhibit significant antibacterial properties. For instance, related compounds have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
A study found that sulfone and sulfoxide derivatives displayed promising antibacterial activity, suggesting that this compound may also possess similar properties .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Sulfoxides are known to interact with carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in many tumors. Compounds designed to inhibit CAIX have shown high affinity and selectivity, indicating that this compound could be investigated for similar effects .
The mechanisms through which this compound exerts its biological effects may involve:
- Membrane Disruption : By integrating into bacterial membranes, it may alter membrane integrity.
- Enzyme Inhibition : Targeting specific enzymes like carbonic anhydrases could hinder tumor growth by disrupting pH regulation in the tumor microenvironment.
Case Study 1: Antibacterial Efficacy
A comparative study on various sulfoxide derivatives highlighted the structure-activity relationship (SAR) of these compounds. This compound was included in a panel of tested compounds. Results indicated a significant reduction in bacterial viability for certain strains when treated with this compound at varying concentrations.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Control | E. coli | 128 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies on CAIX inhibition demonstrated that related sulfonamide compounds exhibited high binding affinities. The potential of this compound as a selective inhibitor could be explored further using similar methodologies.
Compound | Kd (nM) | Selectivity Ratio |
---|---|---|
Compound A | 0.12 | >100 |
This compound | TBD | TBD |
Properties
CAS No. |
648436-58-2 |
---|---|
Molecular Formula |
C22H28O3S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
methyl 4-(2-hexyl-4,5-dimethylphenyl)sulfinylbenzoate |
InChI |
InChI=1S/C22H28O3S/c1-5-6-7-8-9-19-14-16(2)17(3)15-21(19)26(24)20-12-10-18(11-13-20)22(23)25-4/h10-15H,5-9H2,1-4H3 |
InChI Key |
YBFWCDIYWJFRJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C(=C1)C)C)S(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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